molecular formula C11H19NO2 B2859276 Tert-butyl 1-(azetidin-3-YL)cyclopropanecarboxylate CAS No. 1423070-44-3

Tert-butyl 1-(azetidin-3-YL)cyclopropanecarboxylate

Cat. No. B2859276
CAS RN: 1423070-44-3
M. Wt: 197.278
InChI Key: PUFRWVLHYINUER-UHFFFAOYSA-N
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Description

“Tert-butyl 1-(azetidin-3-YL)cyclopropanecarboxylate” is a chemical compound with the CAS Number: 1423070-44-3. It has a molecular weight of 197.28 and its molecular formula is C11H19NO2 . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO2/c1-10(2,3)14-9(13)11(4-5-11)8-6-12-7-8/h8,12H,4-7H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 249.8±33.0 °C and a predicted density of 1.098±0.06 g/cm3 . Its pKa is predicted to be 11.21±0.40 .

Scientific Research Applications

Synthesis of Bioactive Compounds

Tert-butyl 1-(azetidin-3-yl)cyclopropanecarboxylate serves as a crucial synthon in the preparation of potentially useful ylide pyridyl thio esters, which are intermediates for synthesizing carbapenems with studied antimicrobial properties (Guthikonda et al., 1987). Furthermore, it is a key intermediate in the synthesis of several 1,1-disubstituted trifluoromethyl-cyclopropanes, known as tert-butyl bioisosteres, offering practical access to cyclopropyl moieties of pharmacological interest (Cyr et al., 2019).

Structural and Chemical Studies

This compound has been involved in the synthesis of cyclopropanecarboxamides and carbonitriles, leading to the development of new routes to functionalized cyclopropanes and enabling studies on the chemistry of geminally functionalized cyclopropanes (Aelterman et al., 1999). Detailed structural analysis through NMR spectroscopy and X-ray crystallography has been conducted on related compounds to confirm their structures and explore their potential applications in medicinal chemistry (Dzedulionytė et al., 2021).

Exploration of Reactivity and Mechanism

Studies on the reactivity of tert-butylcarbene have provided insights into the influence of solvents on its behavior, forming products such as 1,1-dimethylcyclopropane and 2-methyl-2-butene. This research helps in understanding the underlying mechanisms of reactions involving cyclopropane derivatives (Ruck & Jones, 1998).

Safety and Hazards

The safety information available indicates that the compound may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 1-(azetidin-3-yl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)11(4-5-11)8-6-12-7-8/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFRWVLHYINUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)C2CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-(azetidin-3-YL)cyclopropanecarboxylate

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